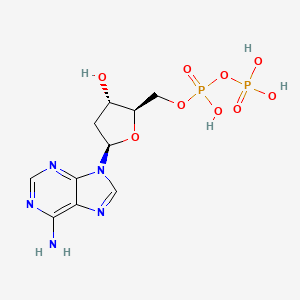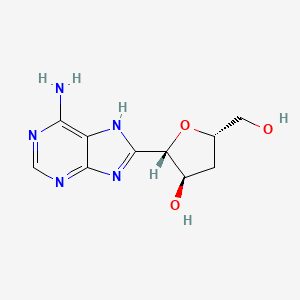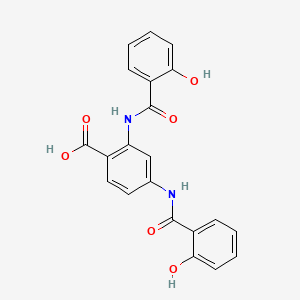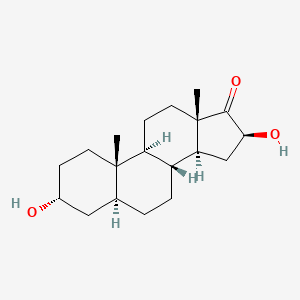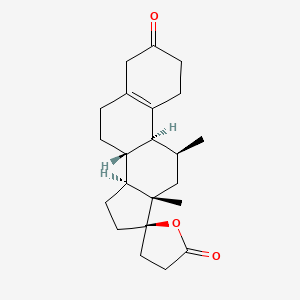
5-甲基-3-异恶唑丙酸
描述
5-Methyl-3-isoxazolepropionic acid, better known as AMPA, is a compound that is a specific agonist for the AMPA receptor, where it mimics the effects of the neurotransmitter glutamate . It is responsible for the majority of fast excitatory synaptic transmission in the central nervous system .
Molecular Structure Analysis
The AMPA receptor is an ionotropic transmembrane receptor for glutamate and predominantly Na+ ion channel that mediates fast synaptic transmission in the central nervous system (CNS) . AMPARs are composed of four types of subunits, which combine to form tetramers . The conformation of the subunit protein in the plasma membrane caused controversy for some time .
科学研究应用
Neuropharmacology: AMPA Receptor Modulation
5-Methyl-3-isoxazolepropionic acid: is a potent modulator of the AMPA receptors in the brain. These receptors are critical for fast synaptic transmission and are involved in various forms of synaptic plasticity, which is essential for learning and memory processes . The compound has been used to study the distribution and kinetics of AMPA receptor potentiators in non-human primate brains using positron emission tomography (PET) .
Pain Management: Inflammatory Pain Research
In the field of pain management, this compound has been instrumental in understanding the role of spinal AMPA receptors in inflammatory pain. Research has shown that AMPA receptors in the spinal cord mediate both nociceptive and non-nociceptive information and contribute to central sensitization underlying persistent inflammatory pain .
Cognitive Disorders: Schizophrenia
The compound has been used in the synthesis of radiolabeled drugs for cognitive impairment associated with schizophrenia. It helps in measuring brain penetrance and kinetics of drugs developed to potentiate AMPA receptors, which could lead to new treatments for cognitive deficits .
Synaptic Plasticity: Memory and Learning
AMPA receptors, modulated by 5-Methyl-3-isoxazolepropionic acid , are implicated in synapse formation and stabilization. Regulation of these receptors is a principal mechanism underlying synaptic plasticity, which is closely linked to memory and learning capabilities .
Medicinal Chemistry: Drug Synthesis
Oxazole derivatives, including 5-Methyl-3-isoxazolepropionic acid , are important intermediates in the synthesis of new chemical entities. They have a wide spectrum of biological activities and are valuable for medical applications, such as antimicrobial, anticancer, and anti-inflammatory drugs .
Radiochemistry: Imaging and Diagnostics
The compound’s derivatives have been used in radiochemistry to create radiolabeled molecules for imaging purposes. This application is particularly useful in non-invasive diagnostic techniques like PET scans, which can track the bio-distribution of drugs in the brain .
作用机制
Target of Action
The primary target of 5-Methyl-3-isoxazolepropionic acid is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPA receptor, AMPAR) . AMPARs are ionotropic transmembrane receptors for glutamate and predominantly Na+ ion channels that mediate fast synaptic transmission in the central nervous system (CNS) .
Mode of Action
5-Methyl-3-isoxazolepropionic acid interacts with AMPARs, which are composed of four types of subunits encoded by different genes . These receptors are responsible for the majority of fast excitatory synaptic transmission . The activation of AMPARs contributes to the central sensitization that underlies persistent inflammatory pain .
Biochemical Pathways
The activation of AMPARs plays a crucial role in numerous neurological disorders . AMPARs are involved in mediating brain functions, such as learning and memory . The trafficking of these receptors is related to different long-term memory processes . Central sensitization in the spinal cord is characterized by alterations in glutamate transmission through AMPARs, similar to changes underlying long-term potentiation (LTP) in learning and memory .
Pharmacokinetics
Related compounds such as perampanel, a selective, non-competitive ampar antagonist, have been studied . Perampanel is a once-daily oral anti-seizure medication with a half-life of approximately 12 hours .
Result of Action
The activation of AMPARs by 5-Methyl-3-isoxazolepropionic acid can lead to various outcomes. For instance, AMPARs are responsible for the majority of fast excitatory synaptic transmission, and their overactivation is potently excitotoxic . In addition, AMPARs play a central role in mediating brain functions, such as learning and memory .
Action Environment
The action of 5-Methyl-3-isoxazolepropionic acid can be influenced by various environmental factors. For instance, in the context of autoimmune encephalitis, AMPAR antibodies target against extracellular epitopes of the GluA1 or GluA2 subunits of the receptor . This suggests that the immune environment can significantly influence the action of 5-Methyl-3-isoxazolepropionic acid.
安全和危害
未来方向
属性
IUPAC Name |
3-(5-methyl-1,2-oxazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5-4-6(8-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJUUJCTQWMNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230063 | |
| Record name | 5-Methyl-3-isoxazolepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-isoxazolepropionic acid | |
CAS RN |
80073-32-1 | |
| Record name | 5-Methyl-3-isoxazolepropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080073321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3-isoxazolepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-methyl-3-isoxazolepropionic acid in prenatal tyrosinemia diagnosis?
A1: 5-Methyl-3-isoxazolepropionic acid is not a naturally occurring compound but is synthesized as a derivative of succinylacetone. [, ] In the context of the provided research, succinylacetone is a biomarker for hereditary tyrosinemia. The research describes a method where succinylacetone present in amniotic fluid is converted into 5-methyl-3-isoxazolepropionic acid. This derivative, along with another biomarker, 4-hydroxyphenyllactic acid, are then extracted and analyzed using gas chromatography-mass spectrometry. [, ] This method enables the detection and quantification of these biomarkers, aiding in the prenatal diagnosis of tyrosinemia.
Q2: What analytical techniques are used to quantify 5-methyl-3-isoxazolepropionic acid in amniotic fluid?
A2: The research utilizes gas chromatography-mass spectrometry (GC-MS) to quantify 5-methyl-3-isoxazolepropionic acid. [, ] After derivatization of succinylacetone to 5-methyl-3-isoxazolepropionic acid and extraction alongside 4-hydroxyphenyllactic acid, both compounds are converted into their trimethylsilyl derivatives. This step enhances their volatility and detectability by GC-MS. The technique employs ammonia chemical ionization in the selected ion monitoring mode, increasing sensitivity and specificity for these specific compounds. [, ] 2-Hydroxy-n-caproic acid serves as an internal standard in this analysis. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

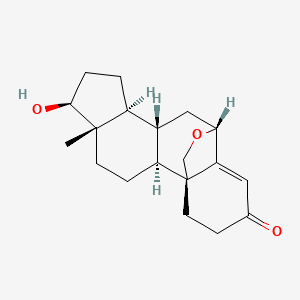


![[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl 2-hydroxybenzoate](/img/structure/B1220050.png)
